
4-Amino-2-methylpyridazin-3(2H)-one
概要
説明
4-Amino-2-methylpyridazin-3(2H)-one is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-ones have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular formula of 4-Amino-2-methylpyridazin-3(2H)-one is C5H7N3O . The structure includes a pyridazin-3(2H)-one ring, which is a six-membered ring with two nitrogen atoms, and a carbonyl group and a methyl group attached to the ring .Chemical Reactions Analysis
The easy functionalization at various ring positions makes pyridazin-3(2H)-ones an attractive synthetic building block for designing and synthesis of new drugs . The incorporation of this versatile biologically accepted pharmacophore in established medicinally active molecules results in a wide range of pharmacological effects .Physical And Chemical Properties Analysis
The molecular weight of 4-Amino-2-methylpyridazin-3(2H)-one is 125.13 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.科学的研究の応用
Chemical Reactivity and Functionalization
- 4-Amino-2-methylpyridazin-3(2H)-one demonstrates notable chemical reactivity. Functionalization of this compound, especially through palladium-catalyzed aminocarbonylation, has been explored, showing complete conversion and high yields in derivatives formed from the iodo derivative of the compound (Takács et al., 2012).
Formation of Derivatives
- Research on the reactivity of 3-aminopyridazines with dimethyl acetylenedicarboxylate has led to the formation of various pyrimido[1,2-b]pyridazin-2-(2H)-ones, demonstrating the potential for creating diverse derivatives from 4-Amino-2-methylpyridazin-3(2H)-one (Mátyus et al., 1988).
Use as Electrophilic Cyanating Agents
- 2-Cyanopyridazin-3(2H)-ones, a variant of the compound, have been identified as novel, effective, and selective electrophilic cyanating agents. They demonstrate high efficacy in N-, S-, or C-cyanation of various nucleophiles (Kim et al., 2005).
Biological Activity
- Derivatives of 4-Hydroxypyridazin-3(2H)-one, related to 4-Amino-2-methylpyridazin-3(2H)-one, have been identified as potent D-amino acid oxidase inhibitors. This highlights the compound's relevance in biochemical applications and potential therapeutic uses (Hondo et al., 2013).
Synthesis of Amino Sugars and Mimetics
- Research on the synthesis of amino sugars and mimetics involves the use of 1,2-oxazines, which are related to 4-Amino-2-methylpyridazin-3(2H)-one. This synthesis pathway is significant in producing compounds for potential anti-inflammatory applications (Pfrengle & Reissig, 2010).
Crystal Structure Studies
- Studies on the crystal structures of simple pyridazin-3(2H)-ones, including derivatives of 4-Amino-2-methylpyridazin-3(2H)-one, have been conducted to understand their molecular arrangement and interactions (Blake & Mcnab, 1996).
Solvent-Free Microwave Synthesis
- Solvent-free microwave synthesis involving 4-Amino-6-methyl-5-oxo-3-thioxo-2H-1,2,4-triazine, a compound related to 4-Amino-2-methylpyridazin-3(2H)-one, has been explored, showcasing an environmentally friendly and efficient method for synthesizing derivatives (Tabatabaee et al., 2007).
作用機序
While the specific mechanism of action for 4-Amino-2-methylpyridazin-3(2H)-one is not mentioned in the retrieved papers, pyridazin-3(2H)-ones in general have been reported to have diverse pharmacological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
将来の方向性
Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this privileged structure attracts the interest of medicinal chemists as a nucleus of potential therapeutic utility . These encouraging reports suggest that this privileged skeleton should be extensively studied for the therapeutic benefits .
特性
IUPAC Name |
4-amino-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-5(9)4(6)2-3-7-8/h2-3H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGZSLRPKFUJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylpyridazin-3(2H)-one | |
CAS RN |
13563-36-5 | |
| Record name | 4-amino-2-methyl-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)
![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)
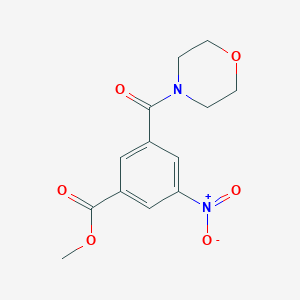
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2472749.png)
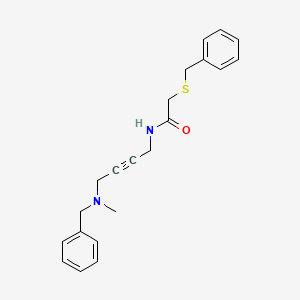
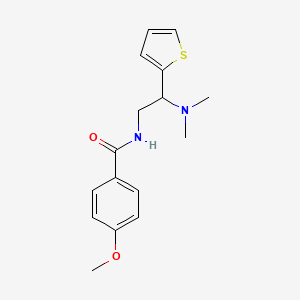
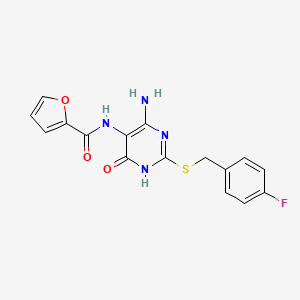
![5-(Hydroxymethyl)-2-(2-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)
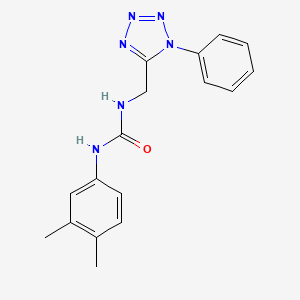

![2-[(2-Iodo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]benzenecarboxylic acid](/img/structure/B2472759.png)

